1-Phenylnaphthalen-2-amine
Description
Contextual Significance of N-Aryl Naphthylamines in Contemporary Organic Chemistry Research
N-aryl naphthylamines are a class of aromatic amines that serve as crucial building blocks and functional motifs in numerous areas of organic chemistry. Their rigid, planar naphthalene (B1677914) core combined with the tunable electronic nature of the N-aryl substituent makes them highly versatile.
In materials science , these compounds are integral to the development of advanced organic materials. solubilityofthings.comcymitquimica.com Their inherent aromaticity and potential for extended π-conjugation make them excellent candidates for organic semiconductors, hole-transporting materials in Organic Light Emitting Diodes (OLEDs), and dyes for photonic applications. solubilityofthings.comresearchgate.net For instance, derivatives of N,N-diphenylnaphthalen-2-amine have been synthesized and investigated for their photophysical and electrochemical properties in blue light-emitting devices. researchgate.net The incorporation of these units into larger molecular structures can enhance thermal stability and influence electroluminescence performance. researchgate.net
In the field of asymmetric catalysis , N-aryl naphthylamines are used as precursors to sophisticated chiral ligands. nih.govbeilstein-journals.org The restricted rotation around the N-C single bond can give rise to atropisomerism, a form of axial chirality. nih.gov Chiral phosphoric acids have been successfully used to catalyze the direct enantioselective C-H amination of N-aryl-2-naphthylamines, leading to the construction of valuable N-C atropisomeric naphthalene-1,2-diamines. nih.govresearchgate.net These chiral structures are highly sought after for their application as ligands in transition-metal-catalyzed reactions. beilstein-journals.org
Furthermore, N-aryl naphthylamines are pivotal synthetic intermediates . solubilityofthings.com They participate in a range of chemical transformations, including electrophilic substitutions and modern cross-coupling reactions like the Buchwald-Hartwig amination, to produce more complex molecules. solubilityofthings.comacs.orgnih.gov Their derivatives are also used in the synthesis of azo dyes and as precursors for N-aryl phenothiazines, which have applications as photocatalysts and organic semiconductor polymers. researchgate.net The development of efficient synthetic routes to these compounds, such as palladium-catalyzed C-N bond formation, remains an active area of research. wjpmr.com
Overview of Scholarly Research Trajectories for N-Phenylnaphthalen-2-amine
Scholarly investigation into N-Phenylnaphthalen-2-amine has evolved from fundamental characterization to its application in cutting-edge technologies. Historically, research focused on its synthesis and its use as an antioxidant, particularly in the rubber and plastics industries, to prevent degradation from heat and oxygen. cymitquimica.com
Modern research has shifted towards harnessing its specific electronic and photophysical properties. A significant area of study is its application in optoelectronics . Researchers have explored the use of N-Phenylnaphthalen-2-amine and its derivatives as components in OLEDs. For example, doping N-phenylnaphthalen-2-amine into a crystalline 4,4'-dibromobiphenyl (B48405) matrix has been shown to induce strong and long-lived room-temperature phosphorescence (RTP) with a high quantum efficiency, a property with potential applications in organic optoelectronic devices and white-light emission. nih.gov The compound's derivatives have also been studied for their electrochromic properties, which allow for color changes upon the application of an electrical potential. acs.orgresearchgate.net
Another major research trajectory involves its role in asymmetric synthesis . The compound serves as a key substrate in the development of methods for creating axially chiral molecules. A notable advancement is the chiral phosphoric acid-catalyzed enantioselective C-H amination of N-aryl-2-naphthylamines. nih.govresearchgate.net This reaction provides access to configurationally stable N-C atropisomers, which are valuable as chiral ligands and building blocks in medicinal chemistry. nih.govresearchgate.net
The compound is also a subject of study in photocatalysis and sensor technology . Its derivatives have been incorporated into more complex structures to act as photocatalysts. researchgate.net Additionally, methods for detecting N-phenyl-2-naphthylamine have been developed using photocurrent measurements on specialized gel substrates, indicating its relevance in analytical and environmental chemistry. mdpi.com Investigations into its interactions with biological systems, such as its phytotoxic effects on algae by disturbing photosynthesis, represent another facet of the research landscape. nih.gov
The synthesis of N-Phenylnaphthalen-2-amine itself continues to be refined. While classical methods exist, modern transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, offer efficient and versatile routes to this and related N-aryl amines. acs.orgnih.govwjpmr.com
Data Tables
Table 1: Physicochemical Properties of N-Phenylnaphthalen-2-amine
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₃N | solubilityofthings.comsigmaaldrich.com |
| Molecular Weight | 219.28 g/mol | sigmaaldrich.com |
| Appearance | Solid, yellow to brown color | cymitquimica.com |
| Melting Point | 105-108 °C | sigmaaldrich.com |
| Boiling Point | 395-395.5 °C | sigmaaldrich.com |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); limited solubility in water. | solubilityofthings.comcymitquimica.com |
| CAS Number | 135-88-6 | cymitquimica.comsigmaaldrich.com |
Table 2: Selected Research Applications and Findings for N-Phenylnaphthalen-2-amine
| Research Area | Key Finding | Description | Source(s) |
| Materials Science (Optoelectronics) | Induces Room-Temperature Phosphorescence (RTP) | When doped into a 4,4'-dibromobiphenyl crystalline matrix, it exhibits efficient and long-lived RTP with a quantum efficiency of ~20%. This results in a bright white dual emission. | nih.gov |
| Asymmetric Catalysis | Substrate for Atroposelective C-H Amination | Serves as a precursor for the synthesis of nonbiaryl N-C atropisomers (naphthalene-1,2-diamines) via chiral phosphoric acid-catalyzed C-H amination, achieving high yields and enantioselectivities. | nih.govresearchgate.net |
| Environmental Science | Identified as a Phytotoxicant | Acts as a reactive compound in algal cell membranes, causing cumulative damage over time and inhibiting photosynthesis. | nih.gov |
| Analytical Chemistry | Detectable via Photocurrent Measurement | The concentration of N-phenyl-2-naphthylamine can be quantified by measuring the photocurrent generated on gel substrates modified with manganese or iron ions. | mdpi.com |
Structure
3D Structure
Properties
CAS No. |
29533-25-3 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-phenylnaphthalen-2-amine |
InChI |
InChI=1S/C16H13N/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H,17H2 |
InChI Key |
VFQLXEJMJXFMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N Phenylnaphthalen 2 Amine
Electrophilic Substitution and Coupling Reactions of N-Phenylnaphthalen-2-amine
N-Phenylnaphthalen-2-amine readily participates in electrophilic substitution and coupling reactions, a characteristic feature of aromatic amines. researchgate.net The naphthalene (B1677914) ring system, with its multiple available positions, and the activating effect of the secondary amine group, make the molecule susceptible to attack by electrophiles. doi.org
A notable example of its reactivity is the electrooxidative C–H/N–H cross-coupling reaction. In a study on the synthesis of triarylamine derivatives, N-Phenylnaphthalen-2-amine was shown to undergo an oxidant-free electrochemical cross-coupling with diarylamines. nih.gov This reaction demonstrated exclusive selectivity for the N-naphthalen moiety, proceeding with high efficiency. nih.gov The proposed mechanism involves the formation of radical intermediates, highlighting the compound's ability to engage in complex, selective bond-forming processes. nih.gov
Furthermore, palladium-catalyzed coupling reactions, a cornerstone of modern organic synthesis, are applicable to N-Phenylnaphthalen-2-amine for the formation of C-N bonds. sciengine.com These reactions typically involve the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. For instance, N-phenylnaphthalen-2-amine has been successfully synthesized with a 98% yield via a palladium-catalyzed amination reaction. sciengine.com
Azo Coupling Reactions and Azo Dye Derivatization
The presence of the aromatic amine functionality makes N-Phenylnaphthalen-2-amine a valuable coupling component in the synthesis of azo dyes. Azo coupling involves the reaction of a diazonium salt with an electron-rich coupling agent, such as N-Phenylnaphthalen-2-amine, to form a highly colored azo compound. nih.govresearchgate.net These reactions are fundamental in the dye and pigment industry. researchgate.net
Research has been conducted on the azo coupling of N-arylnaphthylamines, including N-Phenylnaphthalen-2-amine, with diazonium salts. nih.gov For example, the reaction of N-Phenylnaphthalen-2-amine with p-nitrophenyldiazonium chloride leads to the formation of the corresponding azo dye, 1-((4-nitrophenyl)diazenyl)-N-phenylnaphthalen-2-amine. nih.govfishersci.ca
Tautomeric and Conformational Studies of Azo Products
Azo dyes derived from N-Phenylnaphthalen-2-amine can exist as a mixture of tautomers, most commonly the azo and hydrazone forms. nih.govnih.gov The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents. nih.gov
Theoretical and spectroscopic studies have been employed to investigate the tautomeric and conformational properties of these azo products. nih.gov For 1-((4-nitrophenyl)diazenyl)-N-phenylnaphthalen-2-amine, computational studies at the DFT level of theory, combined with NMR spectral data, have been used to determine the stability of possible conformers and tautomeric forms. nih.gov These investigations have shown that N-Arylnaphthalen-2-amine azo compounds preferentially exist in the azo-tautomer form, which is stabilized by an intramolecular hydrogen bond. nih.gov The conformational properties of these azo compounds have been further elucidated by scanning potential energy surfaces. nih.gov
Electron Transfer Processes and Electrochemical Transformations
N-Phenylnaphthalen-2-amine and its derivatives are electroactive molecules, capable of undergoing electron transfer processes that lead to various electrochemical transformations. These properties are of significant interest for applications in materials science, particularly in the development of electrochromic devices. sielc.commedchemexpress.com
Electropolymerization and Thin Film Formation
One of the key electrochemical transformations of N-Phenylnaphthalen-2-amine is its ability to undergo electropolymerization to form conductive polymer thin films. medchemexpress.comd-nb.info This process involves the electrochemical oxidation of the monomer, leading to the formation of radical cations that couple to form a polymer chain deposited on the electrode surface. d-nb.info
Polymer films of N-Phenylnaphthalen-2-amine have been successfully prepared via constant potential electrolysis. d-nb.info These films exhibit well-defined redox processes and demonstrate multielectrochromic properties, meaning they can display multiple colors at different applied potentials. sielc.commedchemexpress.com This behavior makes them promising materials for use in electrochromic devices, such as smart windows and displays. The electropolymerization process and the resulting polymer's properties can be tuned by derivatizing the N-Phenylnaphthalen-2-amine monomer, for instance, by introducing a pyrrole (B145914) group. medchemexpress.com
Single Electron Transfer Dynamics
The formation of radical cations is a key step in many of the reactions of N-Phenylnaphthalen-2-amine, including its electropolymerization and certain coupling reactions. This indicates the importance of single electron transfer (SET) dynamics in its chemical reactivity.
In the context of electrooxidative C–H/N–H cross-coupling, the proposed mechanism involves the anodic oxidation of the aniline (B41778) to generate an aniline radical cation and the diarylamine to form a nitrogen radical. nih.gov The cross-coupling of these radical species, formed via SET, leads to the final product. nih.gov The activation barrier for the SET process has been estimated for related compounds like N-methyl-N-phenylnaphthalen-2-amine. Further evidence for SET mechanisms is found in the copper-mediated oxidation-induced functionalization of N-substituted 2-naphthylamines, which proceeds via a single-electron transfer from Cu(II) to Cu(I).
Reactivity with Organometallic Species: Formation of Metal Amide Complexes
The secondary amine proton of N-phenylnaphthalen-2-amine can be deprotonated by strong bases, including certain organometallic reagents, to form metal amide complexes. While specific studies on N-phenylnaphthalen-2-amine are limited in the available literature, the reactivity of its isomer, N-phenylnaphthalen-1-amine, provides valuable insight.
In a study involving sodium zincate complexes, the reaction of a TMEDA-solvated sodium zincate with N-phenylnaphthalen-1-amine (PNA(H)) resulted in the formation of a dimeric sodium amide complex, [(TMEDA)Na(PNA)]2. This reaction demonstrates the ability of the N-H bond in phenylnaphthylamines to react with organometallic bases to form stable metal amide structures. It is highly probable that N-phenylnaphthalen-2-amine would exhibit similar reactivity, serving as a precursor to corresponding metal amide complexes upon reaction with suitable organometallic species.
Influence of Molecular Structure on Reactivity Pathways
The reactivity of N-phenylnaphthalen-2-amine is profoundly influenced by its molecular structure, particularly the nature and position of substituents on both the naphthalene and phenyl rings. These structural modifications can alter the electronic properties and steric environment of the molecule, thereby dictating the preferred reaction pathways, reaction rates, and the stereoselectivity of the products.
Research into the direct enantioselective C-H amination of N-phenylnaphthalen-2-amine derivatives highlights the significant impact of substituents on reactivity and stereochemical outcomes. nih.gov The introduction of various functional groups, such as alkyls, aryls, halogens, vinyls, and alkynyls, is generally well-tolerated, leading to the formation of N-C axially chiral products in good to excellent yields and high enantioselectivities. nih.gov However, the position of these substituents is critical. For instance, placing a methyl group at the C3 position of the naphthalene ring has been shown to markedly decrease reactivity, although it only slightly affects the stereoselectivity. nih.gov This suggests a significant steric hindrance effect imposed by the C3 substituent, which impedes the approach of the reacting species. nih.gov
Conversely, the electronic properties of substituents on the naphthalene ring, particularly at the 6-position, appear to have a more nuanced effect. While the electronic nature of these substituents does not significantly alter the stereoselectivity of the amination reaction, it does impact the reaction's efficiency. nih.gov Substrates with electron-withdrawing groups, such as a bromine atom at the 6-position, tend to reduce the electron cloud density of the naphthalene system. nih.gov This limitation on the inherent reactivity of the amination reaction can lead to lower isolated yields, even while maintaining excellent enantioselectivity. nih.gov
The influence of molecular structure is also evident in electrochemical oxidative homocoupling reactions. Studies on N-aryl-2-naphthylamines have demonstrated that substituents on the N-phenyl group affect the reaction yield. mdpi.com For example, substrates with either electron-donating (e.g., tolyl, dimethoxyphenyl) or electron-withdrawing (e.g., bromophenyl) groups on the N-aryl moiety show good functional group tolerance and produce the corresponding binaphthylamine products in good yields. mdpi.com
A mechanistic study involving the heterocoupling of N-4-tolyl-2-naphthylamine (containing an electron-donating group) and N-4-bromophenyl-2-naphthylamine (containing an electron-withdrawing group) provided further insight. The reaction predominantly yielded the homocoupling product of the more electron-rich substrate, indicating that electron-donating groups on the N-phenyl ring enhance the molecule's reactivity in this electrochemical process. mdpi.com
The parent N-phenylnaphthalen-2-amine serves as a crucial reference for understanding these substituent effects. The extended conjugation between the phenyl and naphthalene aromatic systems via the nitrogen bridge is fundamental to its chemical reactivity, including its participation in electrophilic substitution and coupling reactions. solubilityofthings.comcymitquimica.com Modifications to this core structure, such as the introduction of a methyl group on the phenyl ring, create derivatives like N-(3-methylphenyl)naphthalen-2-amine, which exhibit altered steric and electronic profiles that influence their reactivity patterns.
Data Tables
Table 1: Influence of Naphthalene Ring Substituents on Enantioselective C-H Amination
Detailed findings from a study on the functionalization of the naphthalene ring in N-phenyl-2-naphthylamine derivatives. The data shows the yield and enantiomeric excess (ee) for the formation of N-C axially chiral products.
| Substrate (N-Phenyl-2-naphthylamine Derivative) | Substituent at C3 | Substituent at C6 | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| 5d | Methyl | - | Decreased Reactivity | Slightly Affected |
| 5i | - | Bromo (Electron-Withdrawing) | 51 | 92 |
| General Observation for 5h-5p | - | Various | Not specified | 92-94 |
Source: nih.gov
Table 2: Influence of N-Aryl Substituents on Electrochemical Homocoupling Yields
This table presents the yields of 1,1′-binaphthalene-2,2′-diamine derivatives from the electrochemical homocoupling of various N-aryl-2-naphthylamines. The data illustrates the tolerance for different electronic groups on the N-aryl substituent.
| Substrate (N-Aryl-2-naphthylamine) | N-Aryl Group | Product | Yield (%) |
| 1a | Phenyl | 2a | 98 |
| 1b | 4-Tolyl | 2b | 92 |
| 1c | 2-Tolyl | 2c | 83 |
| 1d | 2,3-Dimethoxyphenyl | 2d | Good Yield |
| 1e | 4-Bromophenyl | 2e | Good Yield |
Source: mdpi.com
Advanced Structural and Conformational Analysis of N Phenylnaphthalen 2 Amine
Spectroscopic Elucidation of Molecular Architecture
Spectroscopic methods are fundamental in determining the precise structure and electronic properties of N-phenylnaphthalen-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy provide complementary information to build a comprehensive molecular profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular framework of N-phenylnaphthalen-2-amine by providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The assignment of NMR signals is crucial for confirming the connectivity and substitution pattern of the molecule.
In the ¹H NMR spectrum, the protons on the naphthalene (B1677914) and phenyl rings resonate in the aromatic region, typically between 6.8 and 8.2 ppm. The exact chemical shifts are influenced by the electronic effects of the amine bridge and the anisotropic effects of the aromatic systems. The proton attached to the nitrogen atom (N-H) typically appears as a broad singlet, its chemical shift being sensitive to solvent, concentration, and temperature. For instance, in a derivative, 1-(10H-phenothiazin-10-yl)-N-phenylnaphthalen-2-amine, the N-H proton signal appears as a singlet at 8.01 ppm in DMSO-d6. rsc.org
The ¹³C NMR spectrum provides information about the carbon skeleton. The spectra for N-phenylnaphthalen-2-amine and its derivatives show distinct signals for each carbon atom in the phenyl and naphthyl moieties. rsc.orgrsc.org The chemical shifts of the carbons directly bonded to the nitrogen atom are significantly affected by its electron-donating character. For example, in the related compound N,N-dimethylnaphthalen-2-amine, the carbon atoms of the naphthalene ring appear at various shifts, such as 149.1 ppm for the carbon attached to the nitrogen. rsc.orgrsc.org Computational studies, often performed at the Density Functional Theory (DFT) level, can aid in the precise assignment of experimental chemical shifts by correlating them with calculated values. researchgate.netdnu.dp.ua
| Compound | Spectroscopy Type | Solvent | Key Chemical Shifts (δ, ppm) | Source |
|---|---|---|---|---|
| 1-(4-(Dimethylamino)-2-methylphenyl)-N,N-dimethylnaphthalen-2-amine | ¹H NMR | CDCl₃ | 7.79-7.75 (m, 2H), 7.40-7.35 (m, 2H), 7.29 (d, 1H), 3.01 (s, 6H), 2.62 (s, 6H), 1.97 (s, 3H) | rsc.org |
| 1-(4-(Dimethylamino)-2-methylphenyl)-N,N-dimethylnaphthalen-2-amine | ¹³C NMR | CDCl₃ | 149.7, 149.2, 137.9, 134.2, 132.1, 43.9, 40.8, 20.6 | rsc.org |
| N,N-dimethylnaphthalen-2-amine | ¹H NMR | CDCl₃ | 7.70–7.59 (m, 3H), 7.38–7.29 (m, 1H), 7.22-7.14 (m, 1H), 7.14–7.08 (m, 1H), 6.89 (s, 1H), 2.96 (d, 6H) | rsc.org |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is employed to determine the molecular weight and elemental composition of N-phenylnaphthalen-2-amine and to gain structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₆H₁₃N and a molecular weight of approximately 219.28 g/mol . nih.gov
In electron ionization mass spectrometry (EI-MS), N-phenylnaphthalen-2-amine exhibits a prominent molecular ion peak (M⁺) at m/z 219, which is characteristic of aromatic compounds due to their stability. nist.govchemicalbook.com The presence of a nitrogen atom dictates that the molecular ion will have an odd mass-to-charge ratio, consistent with the nitrogen rule. libretexts.org The fragmentation of aromatic amines is typically less extensive than that of aliphatic amines. libretexts.org Key fragmentation pathways may involve the loss of a hydrogen atom to form the [M-1]⁺ ion or cleavage of the C-N bond, although the latter is less favorable than in aliphatic amines due to the bond's partial double-bond character from resonance with the aromatic rings. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For instance, derivatives of N-phenylnaphthalen-2-amine have been characterized by ESI-HRMS, showing the [M+H]⁺ ion. rsc.orgrsc.org
| Compound | Ionization | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Source |
|---|---|---|---|---|
| 1-(4-(Dibenzylamino)phenyl)-N,N-dimethylnaphthalen-2-amine | ESI | 443.2482 | 443.2476 | rsc.org |
| 1-(4-(Dimethylamino)-3-methylphenyl)-N,N-dimethylnaphthalen-2-amine | ESI | 305.2012 | 305.2027 | rsc.org |
UV-Visible Absorption Spectroscopy for Electronic Structure Insights
UV-Visible absorption spectroscopy provides valuable information about the electronic transitions within N-phenylnaphthalen-2-amine. researchgate.net The molecule contains extensive conjugation between the phenyl and naphthyl ring systems through the nitrogen lone pair, resulting in strong absorption in the ultraviolet region.
The absorption spectrum is characterized by intense bands corresponding to π → π* transitions, which are typical for aromatic systems. tanta.edu.eg The involvement of the nitrogen atom's non-bonding (n) electrons can also lead to n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* bands. tanta.edu.eg The attachment of the amino group to the π-chromophore generally shifts the absorption maximum to a longer wavelength (a bathochromic or red shift). tanta.edu.eg Theoretical studies on related dye molecules based on N-phenylnaphthalen-amine have been used to analyze the electronic levels and predict absorption spectra, showing how modifications to the structure influence the electronic properties. researchgate.net For example, studies on phenanthroimidazole derivatives incorporating N,N-diphenylnaphthalen-2-amine units show strong emissions, and their photophysical properties are investigated to understand the structure-property relationships. researchgate.net
Aromatic Interactions and Molecular Packing: Investigation of π-π Stacking
The three-dimensional arrangement of N-phenylnaphthalen-2-amine molecules in the solid state is governed by non-covalent interactions, with π-π stacking being a significant contributor. solubilityofthings.com This type of interaction occurs between the electron-rich aromatic rings of adjacent molecules and plays a crucial role in stabilizing the crystal lattice. mdpi.comnih.gov
The structure of N-phenylnaphthalen-2-amine, with its two large aromatic systems (phenyl and naphthyl), is conducive to forming π-π interactions. These can occur in a face-to-face or offset (displaced) arrangement. The geometry of these interactions, including the distance between the centroids of the rings and the interplanar angle, determines the strength of the stacking. neist.res.in In derivatives, the presence of substituents can modulate these interactions through steric hindrance or by altering the electronic nature of the aromatic rings. For instance, bulky groups may hinder close packing and reduce aggregation. researchgate.net The study of aromatic-aromatic interactions is vital for understanding and predicting the physical properties of materials derived from this compound, such as those used in organic electronics. solubilityofthings.com
Conformational Equilibria and Tautomerism in N-Phenylnaphthalen-2-amine Derivatives
The N-phenylnaphthalen-2-amine framework possesses conformational flexibility, primarily due to rotation around the C-N single bonds. This leads to different spatial arrangements, or conformers, which can coexist in equilibrium. The relative stability of these conformers is determined by a balance of steric repulsion between the aromatic rings and the extent of electronic conjugation. Theoretical studies, using methods like DFT, are instrumental in investigating these conformational landscapes. researchgate.netdnu.dp.ua By scanning the potential energy surface as a function of the dihedral angles around the C-N bonds, the most stable conformers can be identified. researchgate.net
Tautomerism, the interconversion of structural isomers, is another important consideration, particularly in derivatives. While simple amine-imine tautomerism is possible for the parent compound, it is not typically favorable for purely aromatic amines. However, in derivatives such as azo dyes formed from N-phenylnaphthalen-2-amine, a more complex azo-hydrazone tautomerism is observed. researchgate.netdnu.dp.ua Theoretical and experimental studies on compounds like 1-((4-nitrophenyl)diazenyl)-N-phenylnaphthalen-2-amine have shown that the equilibrium often favors the azo tautomer, which can be stabilized by an intramolecular hydrogen bond. researchgate.netfao.org The stability of different tautomeric forms and conformers is calculated based on their Gibbs free energy values, and their relative populations can be estimated using the Boltzmann distribution. researchgate.net
Theoretical and Computational Chemistry of N Phenylnaphthalen 2 Amine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of N-Phenylnaphthalen-2-amine. These methods provide a molecular-level picture of electron distribution, orbital energies, and thermodynamic stability.
Density Functional Theory (DFT) has become a principal tool for investigating the properties of N-Phenylnaphthalen-2-amine and its derivatives. DFT calculations are employed to predict a variety of molecular characteristics, including optimized ground-state geometries and excited-state properties. rsc.org This method has proven to be accurate for donor-acceptor molecular systems. rsc.org For instance, DFT has been used to study the tautomerism and spectral parameters of related azo dyes based on isomeric N-tolylnaphthylamines. dnu.dp.ua
Time-dependent density functional theory (TD-DFT) is a common extension of DFT used to investigate excited-state characteristics. rsc.org Studies on materials incorporating the N-Phenylnaphthalen-2-amine moiety have utilized TD-DFT to calculate the energies of the lowest singlet (S1) and triplet (T1, T2) excited states. rsc.orgmpg.de These calculations are crucial for understanding the photophysical properties of the molecule, such as fluorescence and phosphorescence, which are essential for applications in organic electronics. mpg.de For example, computational studies have been instrumental in elucidating the mechanisms of room-temperature phosphorescence (RTP) in systems where N-Phenylnaphthalen-2-amine is doped into a crystalline matrix. researchgate.netresearchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly used functional for organic molecules like N-Phenylnaphthalen-2-amine is the B3LYP hybrid functional. rsc.orgdnu.dp.ua This functional provides a good balance between computational cost and accuracy for predicting the electronic structure and energies of organic compounds. rsc.org
The selection of the basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets are frequently employed in these calculations. For instance, the 6-311G(d) basis set has been used for geometry optimization and excited-state calculations. rsc.org In other studies, the 6-311g(d,p) basis set was applied for TD-DFT calculations to predict excitation energies. mpg.de For predicting specific properties like NMR spectra, a specialized basis set such as 6-31G_JSKE, which is physically adapted for calculating magnetic properties, has been utilized. dnu.dp.uadnu.dp.ua The choice of basis set represents a compromise between the desired accuracy and the computational resources available.
Table 1: Examples of Basis Sets and Functionals Used in DFT Studies of N-Phenylnaphthalen-2-amine and Related Compounds
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-311G(d) | Geometry optimization, Excited-state characteristics | rsc.org |
| B3LYP | 6-31G_JSKE | Calculation of NMR spectral parameters | dnu.dp.uadnu.dp.ua |
| TD-DFT (various) | 6-311g(d,p) | Prediction of S1, T1, and T2 excitation energies | mpg.de |
Mechanistic Modeling of Chemical Transformations
Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms involving N-Phenylnaphthalen-2-amine.
Mechanistic modeling is extensively used to unravel the complex steps in catalyzed reactions. For transformations involving N-Phenylnaphthalen-2-amine, computational studies can identify key intermediates and transition states within a catalytic cycle. us.es For instance, in the iron-catalyzed ortho-halogenation of anilines, computational and experimental studies have been used to investigate the reaction mechanism. semanticscholar.org These studies explore alternatives to the classic electrophilic aromatic substitution (SEAr) pathway, which proceeds through a resonance-stabilized carbocation (an arenium ion). semanticscholar.org An alternative mechanism involving a proton shift via enamine isomerization has been proposed and investigated using DFT. semanticscholar.org Similarly, in the palladium-catalyzed synthesis of axially chiral biaryls, computational modeling helps to map out potential catalytic cycles, including steps like oxidative addition and C-H activation, to determine the most likely reaction pathway. us.es
Table 2: Investigated Mechanistic Features for Reactions Involving N-Phenylnaphthalen-2-amine and Analogs
| Reaction Type | Mechanistic Feature Investigated | Computational Insight | Reference |
|---|---|---|---|
| Photostimulated SRN1 Cyclization | Activation Energy (Ea) | Ea for cyclization calculated as 4.55 kcal/mol | conicet.gov.ar |
| Iron-Catalyzed Halogenation | Reaction Pathway | Elucidation of proton transfer vs. classic SEAr mechanism | semanticscholar.org |
| Palladium-Catalyzed C-H Activation | Catalytic Cycle | Modeling of steps such as oxidative addition | us.es |
In Silico Prediction of Spectroscopic Parameters
Computational chemistry allows for the in silico prediction of various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectral properties of yet-to-be-synthesized molecules. For N-Phenylnaphthalen-2-amine and its derivatives, DFT calculations have been successfully used to predict NMR spectra. dnu.dp.ua
In a combined experimental and theoretical study, the ¹H NMR spectra of N-phenylnaphthalen-2-amine derivatives were calculated at the DFT level using the B3LYP functional and a specialized 6-31G_JSKE basis set. dnu.dp.uadnu.dp.ua The calculations employed methods such as the Continuous Set of Gauge Transformations (CSGT) and Gauge-Independent Atomic Orbital (GIAO) to determine the chemical shifts. dnu.dp.uadnu.dp.ua Furthermore, to accurately model the experimental conditions, the influence of the solvent (CDCl₃) was taken into account using the SMD (Solvation Model based on Density) implicit solvation model. dnu.dp.ua This approach provides a powerful means of assigning complex spectra and understanding how molecular structure influences spectroscopic properties.
Computational ¹H NMR Chemical Shifts
The prediction of ¹H NMR chemical shifts through computational methods is a powerful tool for structural elucidation and for understanding the electronic environment of protons within a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is standard for calculating NMR chemical shifts. researchgate.netresearchgate.net This approach computes the magnetic shielding tensors for each nucleus, from which the chemical shifts are derived, usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net
For N-phenylnaphthalen-2-amine, calculations would involve first optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP with a basis set like 6-311+G(d,p)). researchgate.net Following optimization, the GIAO method is applied to this stable geometry to predict the chemical shifts for each proton. The shifts are highly sensitive to the electron density around the proton; therefore, protons on the aromatic rings are expected to appear in the downfield region (typically 6.5-8.5 ppm) due to the ring current effect. The specific values would be influenced by the dihedral angle between the phenyl and naphthalene (B1677914) ring systems and the electronic effects of the amine linkage.
A comparative analysis of calculated versus experimental spectra allows for precise assignment of signals. researchgate.net A representative table of computed chemical shifts for N-phenylnaphthalen-2-amine, as would be generated from a DFT/GIAO calculation, is presented below.
| Proton Position | Calculated Chemical Shift (ppm) | Notes |
|---|---|---|
| N-H | 5.8 - 6.2 | Broad singlet, position sensitive to solvent and conformation. |
| Naphthyl H1 | 7.8 - 8.0 | Doublet, deshielded due to proximity to the fused ring system. |
| Naphthyl H3 | 7.2 - 7.4 | Singlet or narrow doublet, influenced by the amine group. |
| Naphthyl H4 | 7.7 - 7.9 | Doublet, part of the naphthalene ring system. |
| Naphthyl H5, H8 | 7.8 - 8.1 | Multiplets, typically in the most downfield region of the naphthalene protons. |
| Naphthyl H6, H7 | 7.4 - 7.6 | Multiplets, complex coupling patterns. |
| Phenyl H (ortho) | 7.1 - 7.3 | Doublet or multiplet, shielded relative to some naphthalene protons. |
| Phenyl H (meta) | 7.3 - 7.5 | Triplet or multiplet. |
| Phenyl H (para) | 6.9 - 7.1 | Triplet or multiplet, typically the most shielded of the phenyl protons. |
Theoretical UV-Visible Spectra and Electronic Transitions
Theoretical UV-Visible spectra are calculated using Time-Dependent Density Functional Theory (TD-DFT), a method that provides information about the electronic excited states of a molecule. scirp.org These calculations yield key parameters such as excitation energies, absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption band. scirp.orgresearchgate.net
The electronic spectrum of N-phenylnaphthalen-2-amine is dominated by π → π* transitions, characteristic of its extensive conjugated aromatic system. princeton.edu Analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding these transitions. nih.gov For N-phenylnaphthalen-2-amine, the HOMO is typically localized across the entire π-system, including the nitrogen lone pair, while the LUMO is distributed over the naphthalene and phenyl rings. The energy gap between the HOMO and LUMO dictates the energy of the lowest electronic transition. researchgate.net
TD-DFT calculations can predict the primary absorption bands. Due to its strong ultraviolet absorption, N-phenylnaphthalen-2-amine has been developed as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov Experimental data shows an optimum excitation wavelength of 300 nm. osha.gov Computational results would typically be in agreement, predicting strong absorptions in the UVA region.
Below is an interactive table representing typical TD-DFT output for the principal electronic transitions in N-phenylnaphthalen-2-amine.
| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 315 | 3.94 | 0.35 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 280 | 4.43 | 0.28 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 245 | 5.06 | 0.52 | HOMO → LUMO+1 (π → π*) |
Analysis of Molecular Dynamics and Conformational Landscapes
The conformational landscape of N-phenylnaphthalen-2-amine is defined by the rotational freedom around the C-N bonds, particularly the dihedral angle between the plane of the naphthalene system and the plane of the phenyl ring. Computational studies, using methods like Hartree-Fock (HF) and DFT, have been performed to determine the energetic properties and optimized geometries of different potential conformations. nih.gov
These studies have shown that the N-phenyl-2-naphthylamine isomer is energetically more stable than its N-phenyl-1-naphthylamine counterpart. nih.gov The most stable conformation is typically non-planar, with a significant twist between the two aromatic ring systems to minimize steric hindrance. This torsional angle is a key determinant of the molecule's electronic properties, including the extent of π-conjugation across the C-N bridge.
Molecular dynamics (MD) simulations can be used to explore the conformational space and dynamic behavior of the molecule over time. The availability of a molecular force field topology for N-phenylnaphthalen-2-amine in repositories such as the Automated Topology Builder (ATB) facilitates such simulations. uq.edu.au An MD simulation would reveal the flexibility of the molecule, the accessible range of dihedral angles at a given temperature, and the energy barriers between different conformational states. This information is critical for understanding its interactions in biological systems, such as its binding to proteins, and its function as a fluorescent probe. nih.gov
Derivatization Strategies and Advanced Analytical Methodologies
Chromatographic Separation Techniques for Complex Amine Mixtures
The separation of 1-Phenylnaphthalen-2-amine from isomers and other related aromatic amines requires high-resolution chromatographic methods. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the analyte's properties and whether derivatization is performed.
HPLC is a powerful technique for the separation of aromatic amines and their derivatives. epa.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. acs.org
Method development for this compound would typically involve:
Stationary Phase : A C18 (octadecylsilane) column is a standard choice, providing good retention for hydrophobic aromatic compounds. epa.govtandfonline.com
Mobile Phase : A mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. tandfonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate complex mixtures of aromatic amines with varying polarities.
Ion-Pair Chromatography : For separating closely related amine isomers, ion-pair reversed-phase HPLC can be highly effective. tandfonline.comresearchgate.net This technique involves adding an ion-pairing reagent (e.g., hexanesulfonic acid) to the mobile phase. tandfonline.com The reagent forms a neutral ion pair with the protonated amine, modifying its retention characteristics and improving resolution between isomers.
Table 3: Typical HPLC Parameters for Aromatic Amine Separation
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interactions for separation. tandfonline.com |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | Elutes analytes from the column. tandfonline.comresearchgate.net |
| Elution Mode | Gradient | Separates compounds with a wide range of polarities. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. tandfonline.com |
GC, particularly when coupled with a mass spectrometer (GC-MS), is a highly specific and sensitive technique for the analysis of volatile compounds. nih.gov Direct GC analysis of this compound is challenging due to its high boiling point and polarity. However, after derivatization with an acylating agent like TFAA to increase volatility, GC becomes an excellent analytical option. researchgate.net
A typical GC-MS method for the derivatized analyte would include:
Injection : A splitless injection is often used for trace analysis to ensure the entire sample volume reaches the column. nih.govresearchgate.net
Column : A non-polar or medium-polarity capillary column, such as a DB-5MS (5%-phenyl-methylpolysiloxane), is commonly used for separating a wide range of organic compounds. gdut.edu.cnnih.gov
Temperature Program : A programmed temperature ramp is essential. The analysis starts at a lower temperature, which is gradually increased to elute compounds of increasing boiling points, ensuring separation from other components in the mixture. nih.gov
Detection : Mass spectrometry provides both quantification and structural information, allowing for definitive identification of the analyte. researchgate.net
Table 4: Illustrative GC-MS Parameters for Volatile Amine Derivatives
| Parameter | Example Setting | Rationale |
|---|---|---|
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) | General purpose column with good resolution for aromatic compounds. nih.gov |
| Carrier Gas | Helium at ~1 mL/min | Inert gas to carry the sample through the column. gdut.edu.cn |
| Injector Temperature | 280 - 300 °C | Ensures rapid volatilization of the derivatized analyte. nih.gov |
| Temperature Program | Start at 70°C, ramp up to 320°C | Separates compounds based on their boiling points. nih.gov |
Advanced Spectrometric Detection in Derivatized Systems
Advanced spectrometric techniques are pivotal for the sensitive and selective quantification of this compound and its metabolites in various matrices. These methods often follow derivatization or specialized sample preparation to enhance detection.
Fluorescence Detection in HPLC Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly effective method for the direct analysis of this compound. This technique leverages the native fluorescence of the molecule, allowing for high sensitivity and selectivity without the need for chemical derivatization.
The methodology is particularly well-suited for monitoring occupational exposure by analyzing samples collected from workplace air. In a typical procedure, air samples are drawn through glass fiber filters. The filters are then extracted with a solvent such as methanol, and the resulting extract is directly injected into the HPLC system. nih.gov The inherent fluorescence of this compound allows for its detection at very low levels. nih.gov
| Parameter | Condition/Value | Reference |
|---|---|---|
| HPLC Column | Waters Radial-Pak Nova-Pak C18 cartridge (100-mm × 8-mm i.d.) | nih.gov |
| Mobile Phase | 85/15, methyl alcohol/water | nih.gov |
| Flow Rate | 2 mL/min | nih.gov |
| Injection Volume | 10 µL | nih.gov |
| Retention Time | 3.21 min | nih.gov |
| Analytical Detection Limit | 32.5 pg per injection | osha.gov |
| Overall Detection Limit | 6.49 ng per sample | osha.gov |
| Reliable Quantitation Limit | 6.49 ng per sample | osha.gov |
Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Analysis
The analysis of this compound metabolites is of significant toxicological importance, as the parent compound can be converted in vivo to 2-naphthylamine (B18577), a potent bladder carcinogen. nih.govuzh.ch Tandem mass spectrometry offers the high specificity and sensitivity required for monitoring this biotransformation.
While the prompt specifies LC-MS/MS, detailed analytical literature for this compound has focused on gas chromatography-tandem mass spectrometry (GC-MS/MS) for the parent compound, providing ultra-sensitive quantification. nih.gov This isotope-dilution GC-MS/MS method is crucial for accurately measuring the compound in biological systems to understand its absorption and availability for metabolic conversion. nih.gov
For the direct analysis of the key metabolite, 2-naphthylamine, various methods including LC-MS/MS have been established. who.int These methods are capable of detecting the metabolite at ng/L levels in matrices like urine. who.int An LC-MS/MS method developed for urinary aromatic amines, including 2-naphthylamine, reported limits of detection in the range of 1.5-5 ng/L, demonstrating the suitability of this platform for trace-level metabolite detection. nih.gov The application of such methods is critical for assessing the metabolic conversion of this compound and the associated health risks. uzh.ch
Optimization of Sample Preparation and Stability for Analytical Studies
The accuracy of analytical results for this compound heavily relies on robust sample preparation and a thorough understanding of the analyte's stability. Key challenges include the compound's susceptibility to oxidation and its tendency for surface absorption. nih.gov
For air sampling, it was discovered that acid-treated filters were unsuitable as they caused the amine to be lost through oxidation. nih.gov To address this, an alternative procedure using glass fiber filters treated with the antioxidant L-ascorbic acid (Vitamin C) was developed, which facilitates the stabilization of the amine during collection. nih.gov
In ex vivo studies, significant losses of the highly lipophilic this compound due to surface absorption on labware were observed. nih.gov Optimization experiments tested various materials and fluids to minimize this issue. The stability of the compound was also assessed under different storage conditions, including refrigeration and freeze/thaw cycles. nih.govosha.gov Stock solutions of this compound in methanol are stable for up to 3 months when refrigerated, whereas analytical standards in the preparation solution must be prepared fresh daily. nih.gov The stability of extracted samples was confirmed by reanalyzing them after 24 hours, with average recoveries remaining high at 92.9%. nih.gov
| Factor | Finding/Strategy | Reference |
|---|---|---|
| Sample Collection (Air) | Use of glass fiber filters treated with L-ascorbic acid (Vitamin C) to prevent oxidation. | nih.gov |
| Extraction | Filters are extracted with methyl alcohol; average extraction efficiency is 96.7%. | nih.gov |
| Surface Adsorption | Experimental conditions must be optimized to minimize losses on glass, plastic, and rubber materials. | nih.gov |
| Stock Standard Stability | Stable for up to 3 months when refrigerated in amber vials. | nih.gov |
| Analytical Standard Stability | Must be prepared fresh daily. | nih.gov |
| Extracted Sample Stability | Stable for at least 24 hours, with recoveries of 92.9%. | nih.gov |
| Freeze/Thaw Stability | Potential degradation during freeze/thaw cycles has been studied to ensure sample integrity. | nih.gov |
Applications in Materials Science and Chemical Biology Research
Precursors for Functional Organic Materials
Derivatives of the phenylnaphthalene framework are instrumental in the synthesis of high-performance organic materials. The inherent properties of this structural motif, such as high thermal stability and suitable electronic energy levels, make it a desirable component for organic light-emitting diodes (OLEDs) and other semiconductor devices.
While aromatic amines are foundational to the dye industry, specific research detailing the direct use of 1-Phenylnaphthalen-2-amine as a precursor for advanced dyes and pigments is not extensively documented in publicly available literature. The synthesis of related azo dyes, such as 1-(1-Phenylazo)-2-naphthol, involves the diazotization of an aniline (B41778) and coupling with a naphthol derivative, highlighting the general reactivity of these classes of compounds in colorant synthesis conscientiabeam.comrepec.org. However, direct evidence for this compound's role in this specific application remains limited.
Phenylnaphthalene-based compounds are actively researched for their use in optoelectronic devices. The core structure is integral to creating hole-transporting materials (HTMs), which are essential components in OLEDs and perovskite solar cells (PSCs) researchgate.netfrontiersin.orgnih.gov. These materials facilitate the efficient movement of positive charge carriers (holes) to the electrode, a critical process for device performance.
New hole-transporting materials incorporating phenylnaphthalene cores have been designed and synthesized for use in solution-processable green phosphorescent OLEDs (PhOLEDs). Research has shown that devices using these specialized phenylnaphthalene-based derivatives can exhibit superior performance compared to those using standard reference materials like NPB (4,4'-bis[N-(1-naphthyl)-N-phenyl-amino] biphenyl) researchgate.net. The electronic properties of these materials, particularly the Highest Occupied Molecular Orbital (HOMO) level, are crucial for their function. Phenylnaphthalene-based HTMs have demonstrated appropriate HOMO levels of approximately -5.2 eV, which aligns well with the energy levels of other materials in OLED devices, thereby facilitating efficient charge injection and transport researchgate.net.
A critical requirement for materials used in electronic devices is thermal stability, as operational heat can lead to degradation and device failure. Hole-transporting materials based on the phenylnaphthalene core have shown excellent thermal properties researchgate.net. The rigid and bulky nature of the molecular structure contributes to a high glass transition temperature (Tg), which is the temperature at which an amorphous solid becomes rubbery or viscous. A high Tg is desirable because it helps maintain the structural integrity and amorphous state of the material's thin film during device operation.
For example, a related derivative, 1,5-bis[n-(1-naphthyl)-n-phenyl] naphthalene (B1677914) diamine (NPN), has been shown to possess a high Tg of 129.7°C and a melting point (Tm) of 245.7°C, indicating significant thermal stability researchgate.net. Furthermore, other newly synthesized hole transport materials based on a fluorene-phenylnaphthalene core have exhibited high decomposition temperatures (Td), often exceeding 420°C researchgate.net. This high level of stability ensures the longevity and reliability of the optoelectronic devices in which they are used.
Table 1: Thermal and Electronic Properties of Phenylnaphthalene-Based Materials
| Property | Value | Significance in Application |
|---|---|---|
| Thermal Decomposition (Td) | > 420 °C | Ensures material integrity during high-temperature device operation, leading to longer device lifetime researchgate.net. |
| HOMO Level | ~ -5.2 eV | Enables efficient transfer of holes from the adjacent layer in OLEDs and PSCs, improving device performance researchgate.net. |
Chemical Probes in Biochemical and Biophysical Investigations
While the phenylnaphthalene structure is a known fluorophore, extensive research specifically documenting the use of this compound as a fluorescent probe for protein studies is not available. The majority of published research in this area utilizes its well-known isomer, N-phenyl-1-naphthylamine (1-NPN).
There is no direct evidence in the reviewed literature of this compound being used as a fluorescent probe for studying protein-ligand interactions. This application is heavily dominated by its isomer, N-phenyl-1-naphthylamine (1-NPN), whose fluorescence quantum yield increases significantly in nonpolar environments, such as the hydrophobic binding pockets of proteins nih.govnih.gov. Another related compound, 1-phenylnaphthalene-2,3-dicarboxaldehyde, has been characterized as a fluorigenic reagent that reacts with primary amines (like those in amino acids) to form fluorescent derivatives, but it is the resulting derivative, not the original compound, that fluoresces nih.govnih.gov.
The study of molecular interactions with odorant-binding proteins (OBPs) commonly employs fluorescent displacement assays. In these assays, a fluorescent probe that binds to the OBP is displaced by a competing ligand (the odorant), causing a measurable decrease in fluorescence. The standard probe used for this purpose is overwhelmingly N-phenyl-1-naphthylamine (1-NPN) medchemexpress.comnih.govnih.gov. No specific studies using this compound to investigate molecular interactions with odorant-binding proteins were identified in the search results.
Scaffolds for Carbazole (B46965) Synthesis
This compound and its derivatives represent a valuable class of scaffolds in the synthesis of complex carbazole structures, particularly benzo[a]carbazoles. The inherent diarylamine structure of this compound allows for intramolecular cyclization reactions, forming a new carbon-nitrogen bond that results in the fused, multi-cyclic carbazole system. This transformation is a key step in building larger, more complex molecules for various applications in materials science and chemical biology. The carbazole core is a prevalent structural motif in numerous naturally occurring alkaloids and synthetic compounds that exhibit a wide range of biological and photophysical properties.
The synthesis of carbazoles from diarylamine precursors like this compound can be achieved through several methodologies, most notably through transition-metal-catalyzed intramolecular C-H amination reactions. These methods offer a direct and efficient route to the carbazole framework by forming a C-N bond between the amine nitrogen and the ortho-position of the adjacent aryl ring.
One notable advancement in this area is the use of visible light-induced intramolecular C-H amination. Research has demonstrated the synthesis of the 11H-benzo[a]carbazole framework through the cyclization of a sulfilimine derived from an aniline precursor bearing a 2-naphthalenyl group. In this process, the C-H amination preferentially occurs at the 1-position of the naphthalenyl moiety, leading to the formation of the desired benzo[a]carbazole. nih.gov This method highlights the utility of N-aryl naphthalenamines as effective precursors for constructing complex carbazole architectures.
The following table summarizes the findings for the synthesis of 11H-benzo[a]carbazole from a 2-naphthalenyl-substituted sulfilimine, a derivative conceptually similar to this compound.
Table 1: Synthesis of 11H-Benzo[a]carbazole via Intramolecular C-H Amination
| Precursor Type | Product | Reaction Type | Promoter | Yield (%) |
| 2-Naphthalenyl Sulfilimine | 11H-Benzo[a]carbazole | Intramolecular C-H Amination | Blue Light | 99 |
This high-yield transformation underscores the efficiency of using phenylnaphthalenamine-type structures as foundational scaffolds for the construction of intricate carbazole derivatives. The resulting benzo[a]carbazoles are of significant interest in materials science due to their potential applications in organic light-emitting diodes (OLEDs), photovoltaics, and as charge-transporting materials.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for N-Phenylnaphthalen-2-amine
Traditional synthesis of N-phenylnaphthalen-2-amine often involves the condensation of 2-naphthol (B1666908) with aniline (B41778) at high temperatures in the presence of acid catalysts like phosphoric, phosphorous, or p-toluenesulfonic acid. google.comwikipedia.org While effective, these methods can require harsh conditions and generate significant waste. The future of its synthesis lies in the development of greener, more efficient catalytic processes that offer milder reaction conditions, higher atom economy, and reduced environmental impact.
Emerging trends in this area focus on advanced catalytic systems:
Acceptorless Dehydrogenative Aromatization: This environmentally benign strategy involves the coupling of amines and alcohols or ketones, producing the desired diarylamine with water and hydrogen gas as the only byproducts. rsc.org Research into heterogeneous catalysts, such as gold-palladium or nickel nanoparticles supported on metal oxides, is paving the way for reusable systems that avoid stoichiometric oxidants. rsc.org This approach represents a significant leap towards a more sustainable synthesis of diarylamines.
Advanced Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination has revolutionized C-N bond formation. Future research is focused on making this powerful reaction more sustainable. acs.org This includes the use of greener solvents, such as vegetable oils and natural waxes, and the development of more active and stable palladium precatalysts and ligands that allow for lower catalyst loadings and room-temperature reactions. osha.gov Applying these advanced Buchwald-Hartwig protocols to the coupling of aniline with naphthyl-based precursors offers a versatile and milder alternative to classical methods.
One-Pot Reductive Coupling: Another innovative approach involves the one-pot reductive coupling of nitroaromatics. industrialchemicals.gov.au In this method, a nitro-naphthalene derivative could serve as a precursor, being reduced in situ before coupling with an aniline derivative, catalyzed by systems like Palladium-N-heterocyclic carbenes (Pd/NHC). industrialchemicals.gov.au This streamlines the synthetic process by reducing the number of isolation and purification steps.
| Synthetic Strategy | Key Features | Potential Advantages |
| Acceptorless Dehydrogenative Catalysis | Use of nanoparticle catalysts (e.g., Au-Pd/TiO2); Generates H2 and H2O as byproducts. | High atom economy; Environmentally benign; Reusable catalyst. |
| Green Buchwald-Hartwig Amination | Use of sustainable solvents (e.g., vegetable oils); Highly active Pd-ligand systems. | Milder reaction conditions; Reduced toxicity and waste. |
| One-Pot Reductive Coupling | In situ reduction of nitroaromatics followed by coupling. | Increased efficiency; Fewer synthetic steps. |
Exploration of Unprecedented Reactivity Modes and Catalytic Transformations
Beyond its synthesis, future research is aimed at uncovering new ways to functionalize the N-phenylnaphthalen-2-amine scaffold to build more complex molecules. The aromatic rings and the amine linker are all potential sites for modification, opening doors to novel chemical space.
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a major goal in modern organic chemistry. Future exploration could see the development of transition-metal-catalyzed methods for the selective C-H amination, carboxylation, or arylation of the naphthalene (B1677914) or phenyl rings of N-phenylnaphthalen-2-amine. researchgate.net Using the existing amine as a directing group could allow for precise modification at specific positions, providing a powerful tool for creating derivatives without the need for pre-functionalized starting materials. researchgate.net
Asymmetric Catalysis: For diarylamines with restricted bond rotation, axially chiral atropisomers can exist. Recent advances in organocatalyzed asymmetric electrophilic amination are enabling the synthesis of such chiral diarylamines with high enantioselectivity. Applying these concepts to substituted N-phenylnaphthalen-2-amine systems could lead to the development of novel chiral ligands or materials with unique optical properties.
Nickel-Catalyzed Hydroamination: Emerging catalytic methods, such as the nickel-catalyzed hydroamination of unactivated alkenes, offer new pathways for creating complex amine derivatives. acs.org A 2-naphthylamine (B18577) derivatized enamide, for instance, has been shown to undergo this transformation with high yield and enantioselectivity, demonstrating a novel mode of reactivity for building complex chiral molecules from a naphthylamine core. acs.org
Integration of Advanced Computational Models for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for accelerating research and development. By modeling molecules and reactions in silico, researchers can predict properties, understand mechanisms, and design experiments more efficiently.
For N-phenylnaphthalen-2-amine, computational models are being applied to:
Determine Molecular Properties and Stability: Theoretical calculations using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to optimize molecular geometry and determine energetic properties. nih.gov For example, studies comparing N-phenylnaphthalen-1-amine and N-phenylnaphthalen-2-amine have shown that the 2-isomer is energetically more stable. nih.gov This fundamental understanding can help explain its properties and guide its application.
Predict Reaction Outcomes and Mechanisms: Computational modeling can elucidate complex reaction pathways, such as those in catalytic cycles. By calculating the energies of intermediates and transition states, researchers can understand why a particular catalyst is effective or predict which reaction conditions will favor a desired product. This is particularly valuable in the development of novel catalytic systems for synthesis and functionalization.
Guide the Design of New Molecules: By predicting the electronic, optical, or binding properties of hypothetical derivatives, computational chemistry can guide the synthesis of new molecules with targeted functions. For instance, models can predict how adding certain functional groups to the N-phenylnaphthalen-2-amine scaffold would affect its antioxidant potential or its absorption and emission spectra, thereby prioritizing the most promising candidates for synthesis.
| Computational Method | Application Area | Insights Gained |
| Density Functional Theory (DFT) | Molecular Structure Analysis | Prediction of stable conformations, bond lengths, and angles. nih.gov |
| Hartree-Fock (HF) Theory | Energetic Properties | Calculation of total energies, HOMO/LUMO energies, and relative stability of isomers. nih.gov |
| Molecular Dynamics (MD) | Reaction Mechanisms | Simulation of reaction pathways and catalyst-substrate interactions. |
Design and Synthesis of N-Phenylnaphthalen-2-amine Derivatives for Targeted Applications
The core structure of N-phenylnaphthalen-2-amine makes it an attractive scaffold for developing new functional molecules. Future research is focused on synthesizing derivatives where specific properties are tuned for advanced, high-value applications.
Advanced Antioxidants: While already used as a rubber antioxidant, there is potential to design derivatives with superior performance, such as higher thermal stability or improved compatibility with specific polymer matrices. google.complaschina.com.cn One study reported the synthesis of a novel phenyl-2-naphthylamine antioxidant that demonstrated high thermal stability and excellent stabilizing efficiency in polyethylene. plaschina.com.cn
Materials for Electronics and Photonics: Diarylamines are crucial building blocks for hole-transporting materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells. acs.org The N-phenylnaphthalen-2-amine structure could be incorporated into larger conjugated systems to create novel materials with tailored electronic and photophysical properties.
Biomedical and Bioanalytical Probes: The inherent fluorescence of the N-phenylnaphthalen-2-amine core is a key feature. Recently, it has been successfully developed as a novel matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, enabling the analysis and in situ imaging of small molecules like fatty acids, amino acids, and phospholipids in brain tissue. nih.gov This opens a new frontier for its use in advanced biomedical research and diagnostics.
Therapeutic Agents: The diarylamine motif is present in numerous pharmacologically active compounds, including anticancer agents. nih.govnih.gov By strategically modifying the N-phenylnaphthalen-2-amine scaffold, it is plausible to design and synthesize new derivatives as potential therapeutic agents. Research has shown that certain diarylamine derivatives can act as potent inhibitors of specific kinases involved in tumor growth. nih.gov
Q & A
Q. What are the recommended synthetic routes for 1-Phenylnaphthalen-2-amine, and how do reaction conditions influence yield?
A common method involves reductive amination using palladium-based catalysts. For example, Pd/NiO (1.1 wt%) under hydrogen atmosphere at 25°C for 10 hours has been effective for analogous naphthylamine derivatives, achieving yields up to 95% . Key parameters include stoichiometric ratios of aldehyde and amine precursors, catalyst loading, and reaction time. Post-synthesis purification via filtration and solvent evaporation is critical to isolate the product .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Avoid skin/eye contact and aerosol formation. Use personal protective equipment (PPE) including gloves, masks, and protective clothing. Contaminated materials should be mixed with inert substrates like sand, stored in labeled containers, and disposed via professional waste management services .
Q. How can researchers validate the structural integrity of synthesized this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR at 400 MHz in CDCl₃) is standard for confirming molecular structure. Peaks corresponding to aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ ~3–5 ppm) should align with theoretical predictions .
Advanced Research Questions
Q. What retrosynthetic strategies are feasible for this compound, and how can AI-driven tools aid in pathway optimization?
Retrosynthesis involves disconnecting the phenyl-naphthalene bond or targeting the amine group via reductive amination. AI tools like PubChem’s Template_relevance models leverage reaction databases to propose routes, prioritizing one-step syntheses with high atom economy . For example, coupling naphthalen-2-amine with benzaldehyde derivatives under catalytic hydrogenation could be optimized computationally .
Q. How can palladium-catalyzed C-H activation be applied to functionalize this compound, and what challenges arise?
Pd-catalyzed C-H dimethylamination using dimethylformamide (DMF) as an amine source enables regioselective modification of the naphthalene ring. Challenges include controlling selectivity (e.g., avoiding over-functionalization) and optimizing ligands (e.g., phosphine-based) to stabilize intermediates . Reaction monitoring via ¹H NMR is critical to track progress .
Q. What analytical methods are recommended for resolving contradictions in spectral data or synthetic yields?
Cross-validate NMR and mass spectrometry (MS) data with computational simulations (e.g., density functional theory for chemical shifts). For yield discrepancies, systematically vary reaction parameters (e.g., catalyst type, solvent polarity) and apply statistical tools like Design of Experiments (DoE) to identify critical factors .
Q. How does the electronic structure of this compound influence its reactivity in electrophilic substitution reactions?
The amine group activates the naphthalene ring toward electrophilic attack, directing substitution to the para position relative to the amine. Computational studies (e.g., HOMO-LUMO analysis) can predict reactivity hotspots, while experimental validation via bromination or nitration reactions provides empirical confirmation .
Methodological Tables
Table 1. Key Reaction Parameters for Reductive Amination
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd/NiO) | 1.1 wt% | High efficiency |
| Temperature | 25°C | Minimizes side reactions |
| H₂ Pressure | 1 atm | Ensures reducing environment |
| Reaction Time | 10 hours | Balances conversion and degradation |
Table 2. NMR Chemical Shifts for this compound Derivatives
| Proton Type | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic (naphthyl) | 6.8–8.2 | Multiplet |
| Amine (NH) | ~3.5–5.0 | Broad singlet |
| Phenyl (C₆H₅) | 7.2–7.5 | Singlet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
